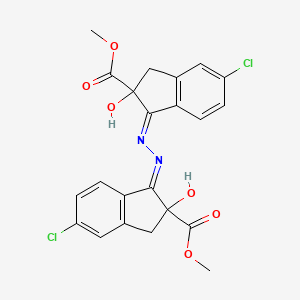![molecular formula C16H21NO2 B13849447 Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is a spirocyclic compound characterized by a unique structure where a piperidine ring is fused to an indene moiety through a spiro carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as an indene derivative, with a piperidine derivative under specific conditions. The reaction often requires a catalyst and may involve heating to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mécanisme D'action
The mechanism of action of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[1,2-dihydroindene-3,4’-piperidine]: A similar spirocyclic compound without the ethyl carboxylate group.
Spirocyclic oxindoles: Compounds with a spirocyclic structure involving an oxindole moiety.
Spirobarbiturates: Spirocyclic compounds with a barbiturate moiety.
Uniqueness
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate is unique due to its specific spirocyclic structure and the presence of the ethyl carboxylate group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-2-19-15(18)13-11-16(7-9-17-10-8-16)14-6-4-3-5-12(13)14/h3-6,13,17H,2,7-11H2,1H3 |
Clé InChI |
DUYYNZFTMIPRJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2(CCNCC2)C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
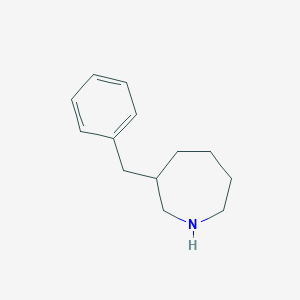
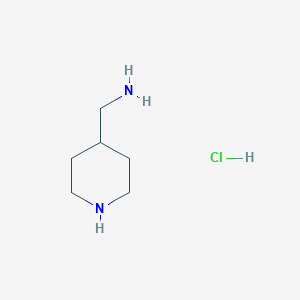
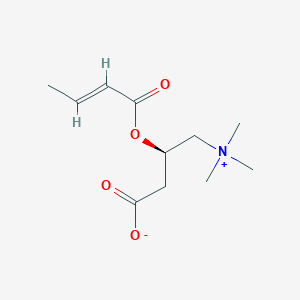
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
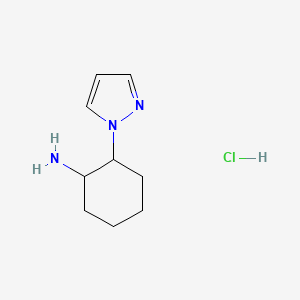
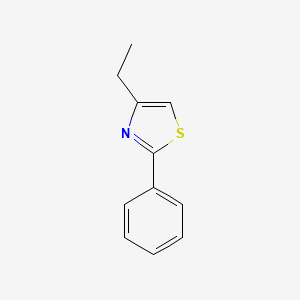
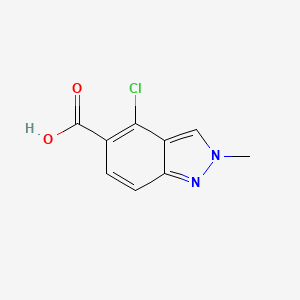
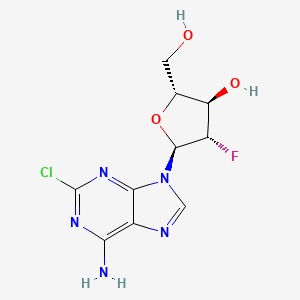
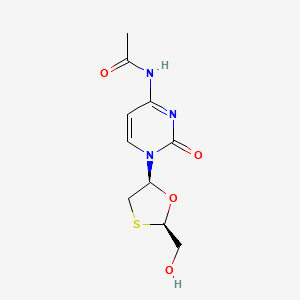
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
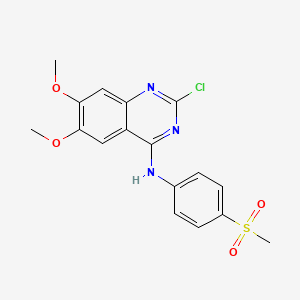
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
